Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate
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Overview
Description
Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate is a complex organic compound with the molecular formula C27H21ClN2O3. This compound is known for its unique structure, which includes a pyrrolo[1,2-A]benzimidazole core, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions usually require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate can be compared with similar compounds such as:
- Ethyl 4-benzyl-1-(4-methylbenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate
- Ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate
- Ethyl 4-benzyl-1-(4-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate
These compounds share a similar core structure but differ in the substituents on the benzoyl group. The presence of different substituents can significantly affect their chemical properties and biological activities, highlighting the uniqueness of this compound .
Properties
CAS No. |
853317-60-9 |
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Molecular Formula |
C29H25ClN2O3 |
Molecular Weight |
485.0 g/mol |
IUPAC Name |
ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethylpyrrolo[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C29H25ClN2O3/c1-4-35-29(34)23-16-26(27(33)21-10-12-22(30)13-11-21)32-25-15-19(3)18(2)14-24(25)31(28(23)32)17-20-8-6-5-7-9-20/h5-16H,4,17H2,1-3H3 |
InChI Key |
HPRIEPJNAXPFSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(C3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)Cl)C=C(C(=C3)C)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
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